2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride
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Description
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO4S and its molecular weight is 261.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Innovative Synthesis Methods : Research indicates innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which include derivatives of the compound . These methods involve starting materials like 2-aminophenol and processes such as one-pot reactions (詹淑婷, 2012).
Chemical Transformations : The treatment of related compounds with chlorosulfonic acid results in derivatives like 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can further react with various substances to yield acids, esters, and amides (D. A. Dushamov et al., 2020).
N-Isopropylation for Na/H Exchange Inhibition : The compound has been utilized in the N-isopropylation of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate. This process is crucial for synthesizing potent Na/H exchange inhibitors (Takeshi Yamamoto et al., 1998).
Biochemical and Pharmacological Applications
Antibacterial Activity : Certain derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines have shown significant antibacterial activity against various bacterial strains, highlighting their potential in antibiotic development (Naveen Kadian et al., 2012).
Na/H Exchange Inhibitors in Pharmacology : The synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines indicate their role as Na/H exchange inhibitors. These compounds have potential therapeutic applications in ischemia-reperfusion induced injury (T. Yamamoto et al., 1998).
Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : Derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine have been developed as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. This highlights their potential application in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).
Chemical and Polymer Science
- Polymerization Behavior : The compound's derivatives have been studied for their polymerization behavior, such as in the synthesis of benzoxazine-based polymers. This research contributes to the development of new materials in polymer science (Yanfang Liu et al., 2012).
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOUTDKFANTPPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424571 |
Source
|
Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293741-60-3 |
Source
|
Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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